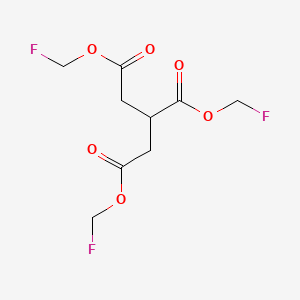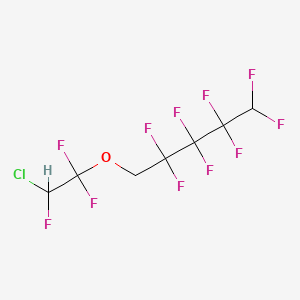
1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether: is a fluorinated ether with the molecular formula C₇H₄ClF₁₁O and a molecular weight of 348.541 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether can be synthesized through the reaction of chlorotrifluoroethylene with 1H,1H,7H-dodecafluoro-1-heptanol . The reaction typically involves the use of a base such as potassium hydroxide in an aqueous medium at elevated temperatures (around 120°C) for an extended period (e.g., 16 hours) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing high-pressure reactors and continuous feed systems to ensure efficient and consistent production .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as or .
Oxidation Reactions: Oxidizing agents like or .
Reduction Reactions: Reducing agents such as or .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethers, while oxidation reactions can produce corresponding carbonyl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether is used as a solvent and reagent in organic synthesis due to its unique reactivity and stability .
Biology and Medicine: The compound’s fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and biomolecules , where it can enhance the metabolic stability and bioavailability of drugs .
Industry: In industrial applications, this compound is used in the production of fluorinated polymers and coatings , providing materials with high chemical resistance and low surface energy .
Wirkmechanismus
The mechanism by which 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether exerts its effects is primarily through its fluorinated structure , which imparts unique chemical properties. The molecular targets and pathways involved depend on the specific application. For instance, in pharmaceuticals, the compound may interact with enzymes or receptors , altering their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
Comparison: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether is unique due to its specific fluorine and chlorine substitution pattern , which imparts distinct reactivity and stability compared to other fluorinated ethers. This uniqueness makes it particularly valuable in applications requiring high chemical resistance and low reactivity .
Eigenschaften
CAS-Nummer |
65064-84-8 |
|---|---|
Molekularformel |
C7H4ClF11O |
Molekulargewicht |
348.54 g/mol |
IUPAC-Name |
5-(2-chloro-1,1,2-trifluoroethoxy)-1,1,2,2,3,3,4,4-octafluoropentane |
InChI |
InChI=1S/C7H4ClF11O/c8-2(9)6(16,17)20-1-4(12,13)7(18,19)5(14,15)3(10)11/h2-3H,1H2 |
InChI-Schlüssel |
OTKAYRTUWWTDJN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(C(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


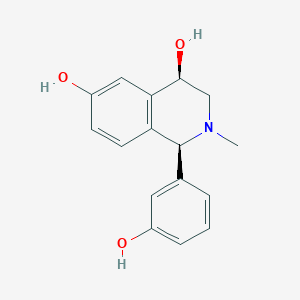
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)
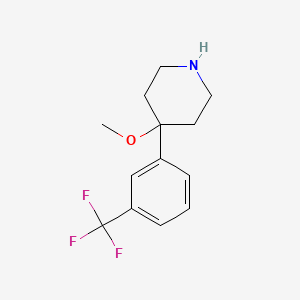
![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)
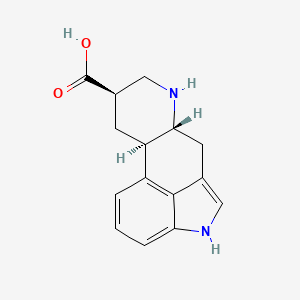
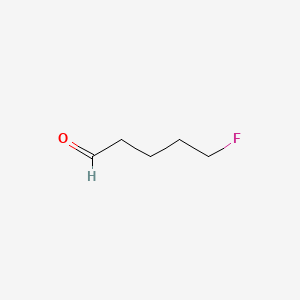
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)

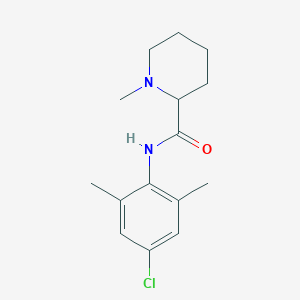
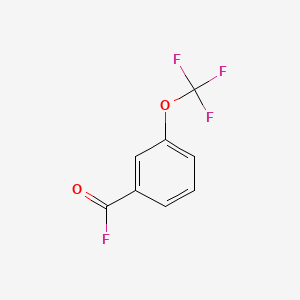
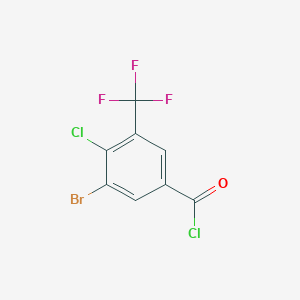
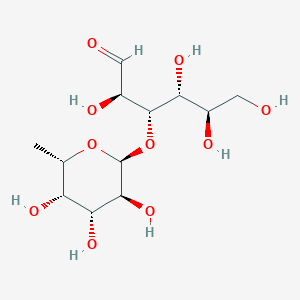
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
